7-Benzoyl-1H-indole-2,3-dione chemical structure and physical properties
7-Benzoyl-1H-indole-2,3-dione chemical structure and physical properties
An In-Depth Technical Guide to 7-Benzoyl-1H-indole-2,3-dione
Prepared by: Gemini, Senior Application Scientist
Introduction: The Isatin Scaffold in Modern Drug Discovery
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2][3] First isolated in 1841 as an oxidation product of indigo dye, this endogenous indole derivative is now recognized as a cornerstone for the development of therapeutic agents targeting a multitude of diseases.[1] The isatin core is characterized by a unique combination of a fused aromatic ring, a lactam nitrogen, and adjacent carbonyl groups at positions 2 and 3. This arrangement provides a rich landscape for chemical modification, enabling the synthesis of diverse derivatives with fine-tuned pharmacological profiles.[3][4]
Isatin-based compounds have demonstrated potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, among others.[1][4][5] Notably, the isatin pharmacophore is present in clinically approved drugs such as the kinase inhibitor Sunitinib, underscoring its clinical relevance.[5] This guide focuses on a specific, high-interest derivative: 7-Benzoyl-1H-indole-2,3-dione . By introducing a benzoyl moiety at the 7-position, the molecule's steric and electronic properties are significantly altered, opening new avenues for receptor interaction and potential therapeutic application, particularly in the realm of anti-inflammatory agents. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical structure, physicochemical properties, logical synthetic strategies, and potential role in medicinal chemistry.
Chemical Structure and Core Properties
The foundational step in understanding any molecule is to define its structure and fundamental properties. 7-Benzoyl-1H-indole-2,3-dione integrates the planar, electron-rich isatin core with a bulky benzoyl substituent, creating a sterically demanding and electronically modulated structure.
Molecular Structure
The IUPAC name, 7-Benzoyl-1H-indole-2,3-dione, precisely describes the molecular architecture: an indole-2,3-dione (isatin) system with a benzoyl group (C₆H₅CO) attached to the C7 position of the indole ring.
Caption: Chemical structure of 7-Benzoyl-1H-indole-2,3-dione.
Physicochemical Properties
A summary of the key physicochemical data for 7-Benzoyl-1H-indole-2,3-dione is provided below. It is important to note that while core identifiers are established, experimental data such as melting point and solubility are not widely reported in publicly accessible literature. For comparative context, data for the parent scaffold, 1H-indole-2,3-dione (Isatin), is included.
| Property | Value (7-Benzoyl-1H-indole-2,3-dione) | Value (1H-indole-2,3-dione) |
| CAS Number | 70803-94-0[6] | 91-56-5 |
| Molecular Formula | C₁₅H₉NO₃[6] | C₈H₅NO₂ |
| Molecular Weight | 251.24 g/mol [6] | 147.13 g/mol |
| Appearance | Not reported (Expected: Crystalline solid) | Orange-red crystalline solid[2] |
| Melting Point | Not reported | 200-203 °C[2] |
| Solubility | Not reported (Expected: Soluble in DMSO, DMF; sparingly soluble in alcohols) | Soluble in hot water, ethanol, acetone; sparingly soluble in cold water |
Proposed Synthesis Methodology
While a specific, peer-reviewed synthesis for 7-Benzoyl-1H-indole-2,3-dione is not prominently documented, a logical and efficient pathway can be designed based on established organometallic and heterocyclic chemistry principles. The most direct approach involves the late-stage functionalization of the isatin core via a Friedel-Crafts acylation reaction.
Core Principle: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. In the context of isatin, the electron-rich benzene portion of the indole is susceptible to this reaction, although the deactivating effect of the dione moiety must be overcome with appropriate catalysts and conditions.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 7-Benzoyl-1H-indole-2,3-dione.
Detailed Experimental Protocol (Hypothetical)
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N-Protection of Isatin:
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To a stirred solution of 1H-indole-2,3-dione (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a suitable protecting agent such as di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
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Causality: The N-H proton of isatin is acidic and nucleophilic, making it a potential site for competing acylation. Protection with a group like Boc masks this site, directing the subsequent electrophilic attack to the benzene ring and enhancing solubility in organic solvents.[7]
-
-
Friedel-Crafts Acylation:
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Cool the solution of N-Boc-isatin to 0 °C under an inert nitrogen atmosphere.
-
Slowly add a Lewis acid, such as aluminum chloride (AlCl₃, 2.5 eq), to form the reactive complex.
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Add benzoyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Causality: AlCl₃ coordinates with the benzoyl chloride, forming a highly electrophilic acylium ion. The isatin ring, though somewhat deactivated by its carbonyl groups, is sufficiently nucleophilic for the substitution to occur. The C7 position is sterically accessible and electronically favored for the attack.
-
-
Deprotection and Purification:
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in a solvent like dichloromethane and add trifluoroacetic acid (TFA) to cleave the Boc group.
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After completion, neutralize the acid and purify the final product using silica gel column chromatography.[8]
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Causality: The acidic workup hydrolyzes the aluminum complexes. The strong acid (TFA) efficiently removes the acid-labile Boc group, restoring the N-H functionality of the final product. Chromatography is essential to separate the desired 7-benzoyl isomer from any other isomers or unreacted starting material.
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Spectroscopic Analysis (Predicted)
For unambiguous characterization, a combination of spectroscopic techniques is required. Based on the known structure and data from analogous isatin derivatives, the following spectral characteristics are anticipated for 7-Benzoyl-1H-indole-2,3-dione.
| Technique | Expected Observations |
| ¹H NMR | ~11.0-12.0 ppm: Broad singlet, 1H (N-H proton, D₂O exchangeable).~7.5-8.0 ppm: Multiplets, 8H (aromatic protons from both the benzoyl and isatin rings). The protons on the isatin ring (H4, H5, H6) will likely appear as distinct doublets or triplets, influenced by the benzoyl substituent. |
| ¹³C NMR | ~180-195 ppm: Three distinct signals for the three carbonyl carbons (C2, C3, and the benzoyl C=O).~115-150 ppm: Multiple signals corresponding to the 11 aromatic carbons of the fused ring system. |
| IR Spectroscopy | ~3200-3300 cm⁻¹: N-H stretching vibration.~1700-1750 cm⁻¹: Multiple, strong C=O stretching bands, characteristic of the dione and ketone functionalities.~1600 cm⁻¹: C=C aromatic stretching vibrations. |
| Mass Spec. (EI) | m/z 251: Molecular ion peak (M⁺).m/z 223: Fragment corresponding to the loss of CO.m/z 146: Fragment from cleavage of the benzoyl group.m/z 105: Benzoyl cation fragment (C₆H₅CO⁺). |
These predictions are based on fundamental principles and spectral data reported for similar isatin and benzoylated aromatic structures.[9][10][11][12]
Applications and Significance in Drug Development
The true value of 7-Benzoyl-1H-indole-2,3-dione lies in its potential as a scaffold for developing novel therapeutics. The isatin core itself is a well-established pharmacophore, and the addition of the 7-benzoyl group provides a unique vector for exploring new chemical space and biological targets.
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Anti-inflammatory Potential: A structurally related compound, 7-benzoyl-1,3-dihydro-indol-2-one (7-benzoyloxindole), is a known metabolite of Amfenac, a non-steroidal anti-inflammatory drug (NSAID).[13] This establishes a clear precedent for the 7-benzoyl-indole framework in modulating inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenase (COX). The dione functionality in the target molecule offers additional hydrogen bonding capabilities not present in the oxindole, potentially leading to novel inhibitory profiles.
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Kinase Inhibition: The isatin scaffold is central to several potent kinase inhibitors used in oncology.[5] The benzoyl group can be strategically functionalized to target the ATP-binding pocket of various kinases, making 7-Benzoyl-1H-indole-2,3-dione an attractive starting point for the synthesis of new anticancer agents.
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Antimicrobial and Antiviral Activity: Isatin derivatives are widely reported to possess significant activity against a range of pathogens.[2][3][4] The lipophilic benzoyl group may enhance membrane permeability, a key factor in improving the efficacy of antimicrobial compounds. This makes the title compound a promising candidate for derivatization and screening in infectious disease programs.
Conclusion
7-Benzoyl-1H-indole-2,3-dione is a molecule of significant interest, positioned at the intersection of a privileged heterocyclic scaffold and a functionally important substituent. While detailed experimental data remains sparse in the public domain, its structure provides a clear rationale for its potential utility in drug discovery. Its logical synthesis from readily available starting materials makes it an accessible target for research laboratories. The strong precedent for biological activity within the isatin class, combined with the specific relevance of the 7-benzoyl substitution pattern in anti-inflammatory drugs, marks this compound as a high-priority candidate for further investigation and library development. This guide provides the foundational chemical and strategic insights necessary for researchers to embark on the exploration of this promising molecule.
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